molecular formula C21H22FN3O2 B2576630 N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775511-43-7

N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2576630
CAS No.: 1775511-43-7
M. Wt: 367.424
InChI Key: ZEZOYURJXXOXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a structurally complex heterocyclic compound featuring a fused azepinoquinazoline core.

Properties

IUPAC Name

N-(3-fluorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-24-18-12-14(20(26)23-16-7-5-6-15(22)13-16)9-10-17(18)21(27)25-11-4-2-3-8-19(24)25/h5-7,9-10,12-13,19H,2-4,8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZOYURJXXOXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique azepinoquinazoline structure allows for diverse biological interactions, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C21H22FN3O2C_{21}H_{22}FN_3O_2 and a molecular weight of approximately 367.424 g/mol. The presence of a fluorophenyl group and a carboxamide functional group enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC21H22FN3O2C_{21}H_{22}FN_3O_2
Molecular Weight367.424 g/mol
Purity≥ 95%

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. Research has focused on its anti-cancer properties and its ability to inhibit specific enzymes associated with tumor growth.

Anti-Cancer Activity

The compound has shown promise as an anti-cancer agent in various studies. It is believed to inhibit key pathways involved in cancer cell proliferation. For instance:

  • In vitro studies demonstrated that the compound effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity against these cells .
Cell LineIC50 (µM)Reference
MCF-72.09
HepG22.08

The mechanism by which this compound exerts its anti-cancer effects involves the inhibition of specific enzymes and signaling pathways critical for tumor growth:

  • Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase (CA) activity significantly . This inhibition can disrupt the pH regulation within tumors and affect their growth.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on MCF-7 Cells : A detailed investigation revealed that treatment with the compound led to a decrease in cell viability by inducing apoptosis through mitochondrial pathways.
  • HepG2 Cell Line Analysis : The compound was found to enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Additional Biological Activities

Beyond its anti-cancer properties, this compound has been evaluated for other biological activities:

  • Anticonvulsant Properties : Some derivatives within the azepinoquinazoline class have demonstrated anticonvulsant effects in animal models .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of quinazoline compounds exhibit promising anticancer activities. N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide may function through mechanisms such as:

  • DNA Intercalation : Similar compounds have shown to intercalate DNA strands, disrupting replication and transcription processes .
  • Cell Proliferation Inhibition : Preliminary studies suggest that this compound could inhibit the proliferation of various cancer cell lines through apoptosis induction and modulation of protein kinase pathways.

Anticonvulsant Activity

Some azepinoquinazoline derivatives have demonstrated anticonvulsant properties in animal models. The structural features of this compound suggest potential efficacy in treating seizure disorders.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that can be modified to yield various derivatives with enhanced biological activities. The potential for developing analogs with different substituents opens avenues for tailored therapeutic applications.

Anticancer Activity Case Study

A recent study investigated the antiproliferative effects of similar quinazoline derivatives on pancreatic cancer cell lines. Results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin and gemcitabine . This suggests that this compound may offer a novel approach in cancer treatment strategies.

Anticonvulsant Activity Research

In another research context focusing on anticonvulsant properties, compounds similar to N-(3-fluorophenyl)-5-methyl derivatives were tested in rodent models. These studies highlighted their ability to reduce seizure frequency and severity without significant side effects commonly associated with traditional anticonvulsants.

Comparison with Similar Compounds

Key Observations:

The methoxy group in BL20063 adds electron-donating character, which may increase solubility but reduce oxidative stability. The pyrazole derivative () diverges significantly in core structure but shares halogenated substituents (Cl, CF₃), highlighting the role of halogens in tuning lipophilicity and target engagement.

Synthetic Accessibility: BL20063 is listed as "typically in stock," suggesting established synthetic routes for its azepinoquinazoline core. The target compound likely requires analogous methods, with fluorination replacing chlorination steps.

Structural Analysis Tools

Crystallographic studies for such compounds often employ programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation). These tools could elucidate conformational differences between the fluoro and chloro analogs, particularly in the orientation of the substituted phenyl ring and its impact on crystal packing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.